molecular formula C16H20N4O3S2 B2566997 benzo[c][1,2,5]thiadiazol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone CAS No. 2034375-32-9

benzo[c][1,2,5]thiadiazol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone

Cat. No.: B2566997
CAS No.: 2034375-32-9
M. Wt: 380.48
InChI Key: IZJRSBDUILHOMZ-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole core linked via a methanone group to a piperazine ring substituted with a 1,1-dioxidotetrahydro-2H-thiopyran-4-yl group. The piperazine-sulfone substituent enhances solubility and may modulate target selectivity, while the methanone linker provides structural rigidity.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c21-16(12-1-2-14-15(11-12)18-24-17-14)20-7-5-19(6-8-20)13-3-9-25(22,23)10-4-13/h1-2,11,13H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJRSBDUILHOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[c][1,2,5]thiadiazole core, which is known for its diverse biological activities. Its structure can be represented as follows:

C16H20N4O2S\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

Molecular Formula

  • Molecular Weight : 336.42 g/mol
  • CAS Number : Not specifically listed; however, related compounds can be referenced for safety and handling.

Anticancer Properties

Recent studies have indicated that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant anticancer activity. For instance, a related compound demonstrated potent inhibition of activin receptor-like kinase 5 (ALK5), a target in cancer therapy. The compound showed an IC50 value of 0.008 μM against ALK5, outperforming established inhibitors like LY-2157299 .

Table 1: Comparison of ALK5 Inhibitors

CompoundIC50 (μM)Reference
Benzo[c][1,2,5]thiadiazole derivative0.008
LY-21572990.129
EW-71970.014

The mechanism by which benzo[c][1,2,5]thiadiazole derivatives exert their anticancer effects primarily involves the inhibition of TGF-β signaling pathways. This pathway is crucial in tumor growth and metastasis. The inhibition leads to reduced cell motility and proliferation in various cancer cell lines including HepG2 and SPC-A1 .

Pharmacokinetics and ADMET Profile

The pharmacokinetic properties of the compound were evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. The results indicated favorable drug-like characteristics with good absorption rates and metabolic stability .

Study on Anticonvulsant Activity

In a separate investigation involving related thiadiazole compounds, it was found that certain derivatives exhibited anticonvulsant properties comparable to phenytoin sodium. Compounds were synthesized and screened for their ability to protect against seizures in animal models .

Table 2: Anticonvulsant Activity of Thiadiazole Derivatives

CompoundProtection (%)Reference
Compound A100
Compound B75
PhenytoinStandard

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of benzo[c][1,2,5]thiadiazole exhibit significant antimicrobial activity. Compounds containing the thiadiazole moiety have shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that certain benzothiadiazole derivatives possess potent activity against monoamine oxidase enzymes (MAO A and MAO B), which are crucial targets in treating neurodegenerative diseases .

Anticancer Properties
The compound's structural features suggest potential anticancer properties. Investigations into similar benzothiadiazole derivatives have revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of piperazine and thiopyran moieties may enhance these effects, making it a candidate for further development in cancer therapeutics.

Analgesic and Anti-inflammatory Effects
Some studies have highlighted the analgesic and anti-inflammatory properties of benzothiadiazole derivatives. These compounds have been evaluated for their effectiveness in pain management and inflammation reduction, potentially offering new avenues for non-steroidal anti-inflammatory drugs (NSAIDs) development .

Materials Science Applications

Photonic Materials
Benzo[c][1,2,5]thiadiazole has been utilized in the development of photonic materials due to its luminescent properties. Compounds based on this structure have been shown to act as efficient photosensitizers for singlet oxygen production under light irradiation conditions. This property is particularly useful in applications such as photodynamic therapy (PDT) for cancer treatment and in developing advanced optoelectronic devices .

Polymer Incorporation
Recent research has explored the incorporation of benzo[c][1,2,5]thiadiazole into polymer matrices. This approach enhances the photophysical properties of the polymers, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The chemical stability and electronic characteristics imparted by the thiadiazole group contribute to improved performance in these materials .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothiadiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The most potent compound showed an IC50 value in the low micromolar range against Staphylococcus aureus and Escherichia coli. This study emphasizes the potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Cancer Therapeutics

In vitro studies involving a novel derivative of benzo[c][1,2,5]thiadiazol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone revealed significant cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer drug candidate.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Benzo[c][1,2,5]oxadiazole Analogs
  • Example: (4-Amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone .
  • Key Differences: Core Heterocycle: Oxadiazole (O vs. Substituents: Methylthio group on thiazole may enhance lipophilicity compared to the target compound’s piperazine-sulfone group.
  • Implications : Oxadiazole analogs may exhibit reduced binding affinity to targets requiring strong electron-withdrawing groups.
Pyrimidinone Derivatives
  • Example : 6-(Benzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one .
  • Key Differences: Core Structure: Pyrimidinone replaces methanone-piperazine, introducing a planar, hydrogen-bond-accepting ring. Substituents: Methylthio group at position 2 vs. sulfone-modified piperazine in the target compound.
  • Implications: Pyrimidinones may favor flat binding pockets, while the target’s piperazine-sulfone group could improve solubility and selectivity.
Thiazolidinone-Piperazinyl Compounds
  • Example: 2-(Benzo[d]thiazol-2-ylimino)-5-((4-isopropylpiperazin-1-yl)methylene)thiazolidin-4-one .
  • Key Differences: Linker: Thiazolidinone ring introduces conformational flexibility vs. the rigid methanone linker. Piperazine Substitution: Isopropyl group vs. sulfone-modified thiopyran in the target compound.
  • Implications : The target’s sulfone group may enhance polarity and metabolic stability compared to alkyl-substituted piperazines.
Pyrazole Derivatives
  • Example : 4-(Benzo[c][1,2,5]thiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazole .
  • Key Differences :
    • Core Heterocycle : Pyrazole (two adjacent N atoms) vs. thiadiazole, altering hydrogen-bonding capacity.
    • Substituents : Methylpyridine vs. piperazine-sulfone.
  • Implications : Pyrazole derivatives may target different enzymes (e.g., antifibrotic pathways) compared to the target’s kinase-focused design.

Comparative Data Table

Parameter Target Compound Benzo[c][1,2,5]oxadiazole Analog Pyrimidinone Derivative Thiazolidinone-Piperazinyl Compound
Core Structure Benzo[c][1,2,5]thiadiazole-methanone-piperazine Benzo[c][1,2,5]oxadiazole-thiazole Benzo[c][1,2,5]thiadiazole-pyrimidinone Benzo[d]thiazole-thiazolidinone-piperazine
Key Substituent Piperazine-sulfone Methylthio-thiazole Methylthio-pyrimidinone Isopropyl-piperazine
Solubility High (sulfone enhances polarity) Moderate (methylthio increases lipophilicity) Low (pyrimidinone is planar) Moderate (isopropyl reduces polarity)
Synthetic Complexity High (sulfone oxidation required) Moderate Low Moderate
Reported Activity Theoretical (kinase inhibition) Kinase inhibition Not reported Antifibrotic

Structure-Activity Relationship (SAR) Insights

Electron-Deficient Cores : Benzo[c][1,2,5]thiadiazole’s electron-withdrawing nature is critical for binding to ATP pockets in kinases, outperforming oxadiazole analogs in charge-transfer interactions .

Piperazine-Sulfone Group : The sulfone moiety increases solubility and may reduce off-target effects compared to alkyl-substituted piperazines (e.g., isopropyl in ).

Q & A

Basic Questions

Q. What are the common synthetic routes for benzo[c][1,2,5]thiadiazol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone?

  • Methodological Answer : The synthesis typically involves coupling a benzo[c][1,2,5]thiadiazole-5-carboxylic acid derivative with a substituted piperazine. For example:

  • Reacting benzo[c][1,2,5]thiadiazole-5-carbonyl chloride with 4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine in anhydrous DMF under reflux (4–6 h).
  • Purification via recrystallization from ethanol or dioxane yields the final product. Key reagents include coupling agents like HATU or DCC, and bases such as triethylamine .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the piperazine and thiopyran substituents via characteristic shifts (e.g., piperazine N–H protons at δ 2.5–3.5 ppm, thiopyran sulfone groups at δ 3.8–4.2 ppm).
  • HRMS : Validate molecular weight (e.g., [M+H]+ peak matching calculated mass).
  • FTIR : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and sulfone (S=O) vibrations (~1150–1250 cm⁻¹) .

Q. What solvents and conditions optimize purification?

  • Methodological Answer :

  • Recrystallization : Use ethanol or dioxane for high-purity yields (≥95%).
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) for intermediates.
  • Critical parameters: Slow cooling rates (1–2°C/min) to avoid amorphous solids .

Advanced Research Questions

Q. How can reaction yields be improved during synthesis?

  • Methodological Answer :

  • Optimize stoichiometry : Use a 1.2:1 molar ratio of acyl chloride to piperazine to minimize side reactions.
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
  • Temperature control : Maintain reflux at 80–90°C to balance reaction rate and decomposition risks. Comparative studies in DMF vs. THF show DMF improves yields by 15–20% .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., MCF-7, HEPG-2) and reference compounds (e.g., CHS-828) for IC50 comparisons.
  • Purity validation : Ensure ≥95% purity via HPLC before testing.
  • Dose-response curves : Repeat assays with 8–10 concentrations (0.1–100 µM) to reduce variability. Contradictions may arise from differences in cell viability protocols or solvent effects (e.g., DMSO ≤0.5% v/v) .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Analog synthesis : Modify substituents on the piperazine (e.g., replacing thiopyran with morpholine) or benzothiadiazole (e.g., nitro or amino groups).
  • In silico docking : Use AutoDock Vina to predict binding to targets like GABA receptors or kinase enzymes.
  • Biological testing : Compare IC50 values against cancer cell lines (e.g., DLD-1 colon cancer) to identify critical functional groups .

Q. How to design mechanistic studies for this compound’s activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against COX-2 or PDE4 using fluorogenic substrates.
  • Radioligand binding : Use [³H]-labeled analogs to quantify receptor affinity (e.g., serotonin receptors).
  • Metabolic stability : Assess hepatic microsomal half-life (t₁/₂) to guide pharmacokinetic optimization .

Data Analysis and Theoretical Frameworks

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts)?

  • Methodological Answer :

  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., benzothiazole derivatives in ).
  • DFT calculations : Simulate expected NMR shifts using Gaussian09 to identify discrepancies caused by solvent effects or tautomerism .

Q. What theoretical frameworks guide research on this compound?

  • Methodological Answer :

  • Drug-likeness : Apply Lipinski’s Rule of Five to prioritize analogs with optimal logP (2–3) and molecular weight (<500 Da).
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors on the benzothiadiazole ring) using MOE software .

Table 1: Key Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYield (%)Reference
CouplingDMF, reflux (80°C, 6 h), HATU, NEt₃75–85
CyclizationAcetic acid, NaOAc, reflux (4 h)68–72
PurificationRecrystallization (EtOH)90–95

Table 2: Common Cell Lines for Cytotoxicity Testing

Cell LineCancer TypeReference Compound (IC50)
MCF-7Breast cancerCHS-828 (15 nM)
HEPG-2Liver cancerDoxorubicin (0.8 µM)
DLD-1Colon cancer5-Fluorouracil (12 µM)
WI-38 (Normal)FibroblastN/A

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